molecular formula C7H11ClO2 B2880046 Methyl 1-(chloromethyl)cyclobutane-1-carboxylate CAS No. 2248290-76-6

Methyl 1-(chloromethyl)cyclobutane-1-carboxylate

Cat. No.: B2880046
CAS No.: 2248290-76-6
M. Wt: 162.61
InChI Key: ATHNZBXJOVPEPK-UHFFFAOYSA-N
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Description

Methyl 1-(chloromethyl)cyclobutane-1-carboxylate: is an organic compound with the molecular formula C7H11ClO2 It is a derivative of cyclobutane, a four-membered carbon ring, with a chloromethyl group and a methyl ester group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl 1-(chloromethyl)cyclobutane-1-carboxylate typically begins with cyclobutane-1-carboxylic acid.

    Chloromethylation: The carboxylic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.

    Esterification: The acid chloride is then reacted with methanol in the presence of a base, such as pyridine, to form the methyl ester.

    Chloromethylation: The final step involves the chloromethylation of the cyclobutane ring, which can be achieved using formaldehyde and hydrochloric acid under acidic conditions.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in Methyl 1-(chloromethyl)cyclobutane-1-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of substituted cyclobutane derivatives.

    Oxidation: Formation of cyclobutane-1-carboxylic acid or cyclobutanone.

    Reduction: Formation of cyclobutanol derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Reagent: Employed in various chemical reactions to introduce the cyclobutane ring into target molecules.

Biology and Medicine:

    Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its unique structure and reactivity.

    Bioconjugation: Utilized in the development of bioconjugates for targeted drug delivery.

Industry:

    Polymer Synthesis: Used in the synthesis of specialty polymers with unique properties.

    Agrochemicals: Employed in the development of agrochemical products such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of Methyl 1-(chloromethyl)cyclobutane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The ester group can also undergo hydrolysis or reduction, further expanding its reactivity profile.

Comparison with Similar Compounds

    Cyclobutane-1-carboxylic acid: Lacks the chloromethyl and ester groups, making it less reactive.

    Methyl cyclobutane-1-carboxylate: Lacks the chloromethyl group, reducing its reactivity towards nucleophiles.

    1-(Chloromethyl)cyclobutane: Lacks the ester group, limiting its applications in esterification reactions.

Uniqueness: Methyl 1-(chloromethyl)cyclobutane-1-carboxylate is unique due to the presence of both the chloromethyl and ester groups, which provide a versatile reactivity profile. This makes it a valuable compound in organic synthesis and industrial applications.

Properties

IUPAC Name

methyl 1-(chloromethyl)cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO2/c1-10-6(9)7(5-8)3-2-4-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHNZBXJOVPEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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